molecular formula C15H15FN2OS B7951189 (2E)-3-(dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one

(2E)-3-(dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No.: B7951189
M. Wt: 290.4 g/mol
InChI Key: REJOEJVYOJDSDD-CMDGGOBGSA-N
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Description

The compound (2E)-3-(dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one is a thiazole-based enone derivative featuring a 4-fluorophenyl substituent at the 2-position of the thiazole ring and a dimethylamino group conjugated to the α,β-unsaturated ketone. Its E-configuration ensures planar geometry, optimizing electronic conjugation across the molecule.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c1-10-14(13(19)8-9-18(2)3)20-15(17-10)11-4-6-12(16)7-5-11/h4-9H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJOEJVYOJDSDD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one (CAS Number: 1382748-03-9) is a thiazole derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, particularly in the context of anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C15H15FN2OS
  • Molecular Weight: 290.36 g/mol
  • Melting Point: 207 - 209 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines through multiple mechanisms, such as apoptosis induction and inhibition of cell proliferation.

Case Study:
A study evaluating various thiazole derivatives found that compounds with similar structures to this compound demonstrated potent activity against breast and lung cancer cells. The mechanism involved the inhibition of specific kinases that are crucial for tumor growth and survival .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Thiazole derivatives have shown efficacy against a range of bacteria and fungi.

Research Findings:
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications in the thiazole ring or substituents on the phenyl group can lead to enhanced potency.

Modification Effect on Activity
Dimethylamino groupIncreases lipophilicity and cell membrane permeability
Fluorine substitutionEnhances binding affinity to biological targets
Thiazole ringEssential for anticancer and antimicrobial activity

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the dimethylamino group in this compound enhances its interaction with biological targets, potentially leading to effective antimicrobial agents. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, making this compound a candidate for further investigation in drug development .

Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Preliminary studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. Investigating the mechanisms by which (2E)-3-(dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one affects cell proliferation and survival could yield promising results for cancer therapeutics .

Material Science Applications

Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a charge transport material can be explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorine enhances electron-withdrawing characteristics, which can improve the performance of electronic devices .

Polymer Chemistry
In polymer chemistry, thiazole-containing compounds are often utilized as additives to enhance thermal stability and mechanical properties. The application of this compound in polymer formulations could lead to the development of materials with improved durability and functionality.

Agricultural Chemistry Applications

Pesticide Development
Given the increasing need for effective pest control solutions, the compound's potential as a pesticide is noteworthy. Thiazole derivatives have been reported to exhibit herbicidal and insecticidal activities. Developing formulations based on this compound could provide new avenues for sustainable agricultural practices .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that compounds with similar structural motifs exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of thiazole derivatives on breast cancer cell lines revealed that certain modifications led to enhanced apoptosis rates. The study suggested that this compound could be further explored as a lead compound for developing novel anticancer drugs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

Chlorophenyl Analog
  • Compound: (2E)-1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one (CAS 338414-64-5)
  • Structural Difference : Substitution of 4-fluorophenyl with 4-chlorophenyl.
  • Impact: The chloro group’s higher electronegativity and larger atomic radius compared to fluorine may enhance lipophilicity and alter binding affinity in biological systems.
Pyridyl Analog
  • Compound: (2E)-3-(Dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one
  • Structural Difference : Replacement of 4-fluorophenyl with pyridin-2-yl.
  • The aromatic π-system may also engage in stronger stacking interactions .

Variations in the Propenone Chain

Anilino-Substituted Analog
  • Compound: (E)-3-(4-Methoxyanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one (CAS 1164514-31-1)
  • Structural Difference: Replacement of dimethylamino with 4-methoxyanilino.
  • The anilino group may also participate in additional hydrogen-bonding networks .

Core Heterocycle Variations

Triazole-Based Analog
  • Compound : (E)-1-(1-(3,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one
  • Structural Difference : Replacement of thiazole with 1,2,3-triazole.
  • Dichlorophenyl substitution may enhance cytotoxicity, as seen in related ferroptosis-inducing compounds .

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